![molecular formula C17H25ClN2OS2 B2366364 2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride CAS No. 2034293-83-7](/img/structure/B2366364.png)
2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride is a synthetic compound often explored for its potential therapeutic properties. Its unique structure, combining features of cyclopentyl, thienopyridin, and azetidinone moieties, contributes to its distinctive chemical behavior and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the azetidinone core, often through a cyclization reaction. The thienopyridin group can be introduced via palladium-catalyzed cross-coupling reactions. Finally, the cyclopentylthio group is attached through nucleophilic substitution reactions, forming the complete compound which is then purified and converted to its hydrochloride salt.
Industrial Production Methods
Scaling the production to an industrial level requires optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to ensure consistency and efficiency in large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the thienopyridin moiety, potentially forming sulfoxides or sulfones.
Reduction: Reduction at the azetidinone or thienopyridin structures can lead to the formation of more saturated analogs.
Substitution: The cyclopentylthio group can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Reagents like palladium catalysts, oxidizing agents like m-chloroperbenzoic acid (m-CPBA), and reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents to achieve desired products.
Major Products
The reactions typically yield oxidized or reduced derivatives, substitution products with varying substituents, and other structurally related compounds that may exhibit different biological properties.
科学研究应用
2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride is valuable in:
Chemistry: As a model compound for studying complex reaction mechanisms.
Biology: Investigating its interaction with biological macromolecules.
Medicine: Potential use in developing therapeutic agents targeting specific pathways.
Industry: As an intermediate in the synthesis of more complex pharmacologically active molecules.
作用机制
The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors, modulating their activity. Its azetidinone and thienopyridin components may interact with active sites, influencing the catalytic process and altering biological responses.
相似化合物的比较
Compared to similar compounds like 2-(cyclopentylthio)-1-(3-pyridinyl)azetidin-1-yl)ethanone, 2-(cyclopentylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone hydrochloride stands out due to the unique reactivity of its thienopyridin group. This distinction can result in different pharmacokinetics and pharmacodynamics, making it a unique candidate for further research.
Similar compounds include:
2-(cyclopentylthio)-1-(3-pyridinyl)azetidin-1-yl)ethanone
2-(cyclopentylthio)-1-(3-(6,7-dihydroindol-5(4H)-yl)azetidin-1-yl)ethanone
So there you have it, a detailed dive into the world of this compound. Any particular aspect pique your interest?
属性
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2.ClH/c20-17(12-22-15-3-1-2-4-15)19-10-14(11-19)18-7-5-16-13(9-18)6-8-21-16;/h6,8,14-15H,1-5,7,9-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REINAQMCSNENBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3CCC4=C(C3)C=CS4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)
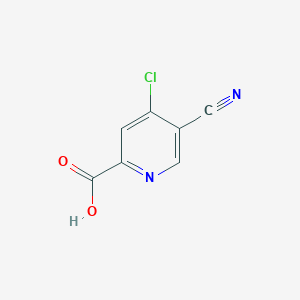
![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)
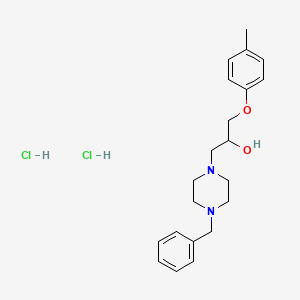
![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)
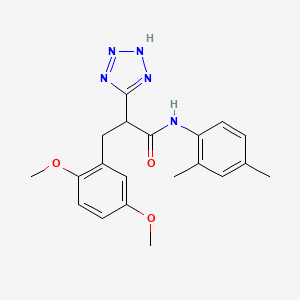
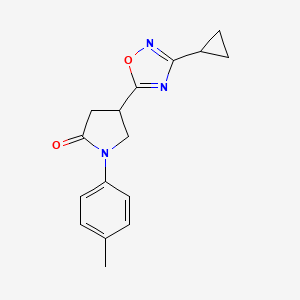
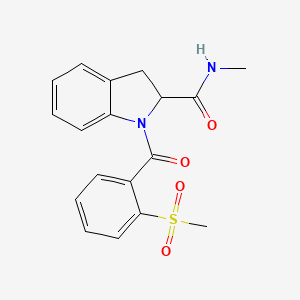
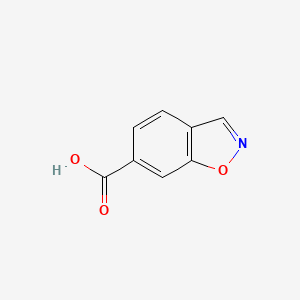
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2366295.png)
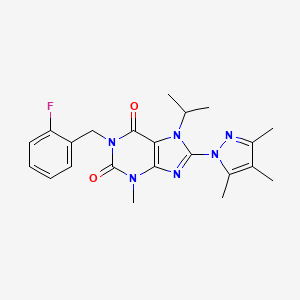
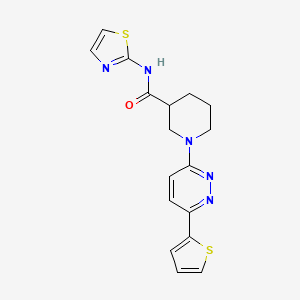
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)
![5-ethyl-N-(3-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2366304.png)
